aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C14H27N3O5. This compound is known for its unique structure, which includes a piperidine ring substituted with a methylcarbamoyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with acetic anhydride and triethylamine in an anhydrous dichloromethane solution at 0°C. The reaction mixture is stirred for 2 hours before the addition of water and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid; tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate: This compound has a similar structure but with a hydroxymethyl group instead of a methylcarbamoyl group.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound lacks the acetic acid component but shares the piperidine and tert-butyl carbamate groups.
Uniqueness
Aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C14H27N3O5 |
---|---|
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
acetic acid;tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H23N3O3.C2H4O2/c1-11(2,3)18-10(17)15-12(9(16)13-4)5-7-14-8-6-12;1-2(3)4/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);1H3,(H,3,4) |
InChI-Schlüssel |
UWOQGHHOHCIQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.